molecular formula C11H6F3NO2S B13257602 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride

Cat. No.: B13257602
M. Wt: 273.23 g/mol
InChI Key: LFGOAYTXHGFXCJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its electron-withdrawing capabilities, making it a significant molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated pyridine derivative with an amine group attached.

Scientific Research Applications

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.

    Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.

    2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, offering enhanced reactivity.

    Pyridine-3-sulfonyl Fluoride: Lacks the additional fluorine atoms but retains the sulfonyl fluoride group.

Uniqueness

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the combination of fluorine atoms and the sulfonyl fluoride group, which provides a distinct set of chemical properties. This combination enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H6F3NO2S

Molecular Weight

273.23 g/mol

IUPAC Name

2-fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C11H6F3NO2S/c12-8-4-2-1-3-7(8)9-5-6-10(11(13)15-9)18(14,16)17/h1-6H

InChI Key

LFGOAYTXHGFXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F)F

Origin of Product

United States

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